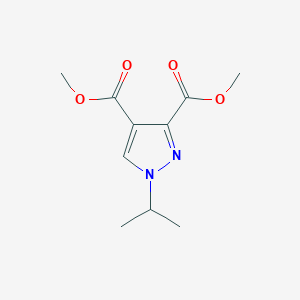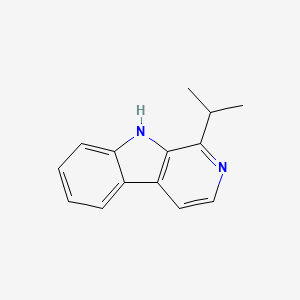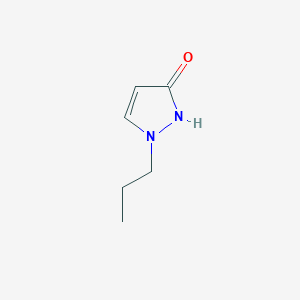![molecular formula C8H11NO2 B11714730 N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimetilfurano-3-il)etilidene]hidroxilamina es un compuesto orgánico que pertenece a la clase de las hidroxilaminas. Este compuesto se caracteriza por la presencia de un anillo de furano sustituido con dos grupos metilo en las posiciones 2 y 5, y un grupo etilidene unido a una parte de hidroxilamina. Es de interés en varios campos de investigación científica debido a su estructura química única y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[1-(2,5-dimetilfurano-3-il)etilidene]hidroxilamina típicamente involucra la reacción de 2,5-dimetilfurano con un aldehído o cetona apropiado para formar la imina correspondiente, que luego se reduce a la hidroxilamina. Las condiciones de reacción a menudo incluyen el uso de un agente reductor como el borohidruro de sodio o el hidruro de litio y aluminio en un disolvente inerte como el tetrahidrofurano o el etanol. La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del intermedio de imina.
Métodos de producción industrial
La producción industrial de N-[1-(2,5-dimetilfurano-3-il)etilidene]hidroxilamina puede involucrar procesos de flujo continuo para mejorar el rendimiento y la eficiencia. Los catalizadores como el paladio sobre carbono o el óxido de platino pueden emplearse para facilitar el paso de reducción. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la composición del disolvente, pueden optimizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[1-(2,5-dimetilfurano-3-il)etilidene]hidroxilamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de nitroso o nitro correspondientes.
Reducción: Una reducción adicional puede producir aminas u otros productos reducidos.
Sustitución: El grupo hidroxilamina puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de litio y aluminio y la hidrogenación catalítica se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros de alquilo, los cloruros de acilo y los cloruros de sulfonilo se pueden utilizar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Productos principales formados
Oxidación: Derivados de nitroso y nitro.
Reducción: Aminas y otros productos reducidos.
Sustitución: Varias hidroxilaminas sustituidas y compuestos relacionados.
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimetilfurano-3-il)etilidene]hidroxilamina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas. También se emplea en el estudio de mecanismos de reacción y cinética.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-[1-(2,5-dimetilfurano-3-il)etilidene]hidroxilamina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inducir efectos pro-oxidativos, lo que lleva a un aumento de las especies reactivas de oxígeno dentro de las células. Este estrés oxidativo puede provocar daño celular o apoptosis, lo que lo convierte en un posible candidato para la terapia anticancerígena. Las vías específicas y los objetivos moleculares involucrados en su acción son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- N-[1-(3-metil-1-benzofurano-2-il)etilidene]hidroxilamina
- N-[1-(2,5-dimetilfurano-3-il)etil]-3,4-dimetoxianilina
- N-[1-(2,5-dimetilfurano-3-il)etil]-3-metoxianilina
Unicidad
N-[1-(2,5-dimetilfurano-3-il)etilidene]hidroxilamina es única debido a su patrón de sustitución específico en el anillo de furano y la presencia de la parte de etilidene hidroxilamina. Esta estructura única confiere reactividad química y actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
Clave InChI |
XXDVCOUNHMBQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)







![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
